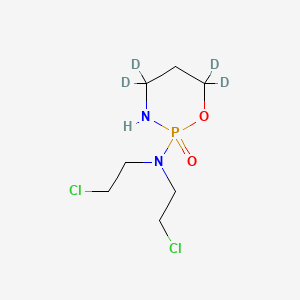

Cyclophosphamide-d4

描述

Cyclophosphamide-d4 is a deuterated form of cyclophosphamide, a well-known alkylating agent used in chemotherapy and immunosuppressive therapy. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Cyclophosphamide itself is used to treat various cancers, including lymphomas, leukemias, and solid tumors, as well as autoimmune diseases .

准备方法

Synthetic Routes and Reaction Conditions: Cyclophosphamide-d4 can be synthesized through the deuteration of cyclophosphamide. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the use of deuterated reagents in the presence of a catalyst. For example, cyclophosphamide can be reacted with deuterated water (D2O) in the presence of a suitable catalyst to achieve the deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions: Cyclophosphamide-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-hydroxythis compound, which is an active metabolite.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: Substitution reactions can occur at the nitrogen or phosphorus atoms, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products:

4-Hydroxythis compound: Formed through oxidation.

Phosphoramide Mustard: A major active metabolite formed through enzymatic reactions

科学研究应用

Cyclophosphamide-d4 has numerous applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of cyclophosphamide.

Biology: Employed in studies to understand the biological effects and metabolic pathways of cyclophosphamide.

Medicine: Used in clinical research to investigate the efficacy and safety of cyclophosphamide in treating various diseases.

Industry: Utilized in the development of new drugs and therapeutic agents

作用机制

Cyclophosphamide-d4, like cyclophosphamide, is a prodrug that requires metabolic activation. It is metabolized in the liver by cytochrome P450 enzymes to form 4-hydroxythis compound. This metabolite then undergoes further conversion to form phosphoramide mustard, which is the active cytotoxic agent. Phosphoramide mustard alkylates DNA, leading to cross-linking and inhibition of DNA replication, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

相似化合物的比较

Ifosfamide: Another alkylating agent with a similar mechanism of action but different pharmacokinetics and toxicity profile.

Trofosfamide: A prodrug that is metabolized to ifosfamide and has similar therapeutic uses.

Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer

Uniqueness: Cyclophosphamide-d4 is unique due to its deuterated nature, which allows for detailed studies of its metabolic pathways and pharmacokinetics. The presence of deuterium atoms can provide insights into the stability and reactivity of the compound compared to its non-deuterated counterpart .

属性

IUPAC Name |

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-CTVJKLEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975130 | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59720-10-4 | |

| Record name | 4,4-6,6-D4-Cyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1637440.png)

![1-[(2-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637460.png)

![[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1637466.png)

![Ethyl 5-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B1637476.png)

![N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine](/img/structure/B1637478.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-](/img/structure/B1637491.png)